Topisolon
Overview
Description
A topical anti-inflammatory glucocorticoid used in DERMATOSES, skin allergies, PSORIASIS, etc.
Scientific Research Applications
Pharmacokinetics and Safety of Intravenous Topiramate
Topiramate, an ingredient in Topisolon, has been developed in an intravenous form using a cyclodextrin matrix, Captisol. This development aimed at evaluating its safety and efficacy, particularly for neonatal seizures. Studies in healthy adult volunteers have been conducted to understand its pharmacokinetics and safety, which is a necessary step before initiating studies involving children (Clark et al., 2013).
Intravenous Topiramate in Patients with Epilepsy or Migraines
Further investigations into the injectable form of topiramate reveal its safety and pharmacokinetics in adult patients with epilepsy or migraines. The long-term goal of this research is to evaluate the use of intravenous topiramate for treating neonatal seizures (Clark et al., 2013).
Topiramate as a Migraine Preventive
Topiramate has been recognized for its efficacy in migraine prevention. Originally a third-tier migraine preventive with no scientific evidence of efficacy, it has now been included as a first-line option in updated guidelines. This transition is backed by extensive data from randomized controlled trials, meta-analyses, and cohort studies (Silberstein, 2017).
Radioisotopes in Pharmaceutical R&D
While not directly related to Topisolon, the study of radioisotopes in pharmaceutical research and development is significant. Radioisotopes are crucial in studies for developing compounds for various therapeutic areas, including central nervous system diseases, oncology, and metabolic diseases (Miyoshi et al., 2011).
Anisotropic Nanoparticles in Drug Development
The research on anisotropic nanoparticles provides insights into the advanced materials engineering applicable in pharmaceuticals. These nanoparticles, due to their unique properties and programmability, can lead to new applications in drug delivery and treatment strategies (Burrows et al., 2016).
properties
IUPAC Name |
9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSBHGCDBMOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859356 | |
Record name | 9-Fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topisolon |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.